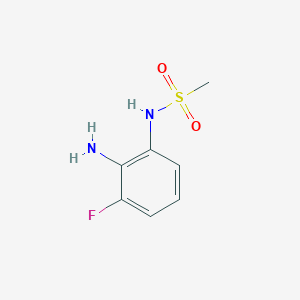

4-Aminopyridine-3-thiol hydrochloride

Vue d'ensemble

Description

4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2 . It is one of the three isomeric amines of pyridine and is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug to manage some symptoms of multiple sclerosis .

Synthesis Analysis

4-Aminopyridine can be synthesized from various methods. One method involves the hydrolysis of the intermediate salt . Another method involves the Schiff base condensation reaction with an appropriate substrate under optimum conditions .Molecular Structure Analysis

The molecular formula of 4-Aminopyridine is C5H6N2 . The InChI key is NUKYPUAOHBNCPY-UHFFFAOYSA-N . The SMILES string representation is Nc1ccncc1 .Chemical Reactions Analysis

4-Aminopyridine blocks the voltage-dependent potassium channels in nerve membranes . It is a K+ channel blocker and causes epileptiform activity in in vitro preparations and is a potent convulsant in animals and man .Physical And Chemical Properties Analysis

4-Aminopyridine is a colorless solid with a melting point of 155 to 158 °C and a boiling point of 273 °C . It is soluble in water and polar organic solvents . The molar mass is 94.1146 g/mol .Applications De Recherche Scientifique

Pharmacokinetics and Assay Development

Evenhuis et al. (1981) studied the pharmacokinetics of 4-aminopyridine hydrochloride in human volunteers, measuring the drug's concentrations in blood and urine. This research, using a new GLC method for drug assay, highlighted the complex pharmacokinetics of 4-aminopyridine, including an increase in plasma concentration during its elimination phase (Evenhuis et al., 1981).

Interaction with Potassium Channels

Yeh et al. (1976) investigated the effects of 4-aminopyridine on ionic conductances of squid giant axon membranes. Their findings showed that 4-aminopyridine reduced potassium currents but did not affect transient sodium currents. This study provides insights into the use of aminopyridines as tools to block potassium conductance in excitable membranes (Yeh et al., 1976).

Covalent Protein Modification

Schardon et al. (2017) explored the use of 4-halopyridines, including 4-aminopyridine derivatives, as selective covalent protein modifiers. This research is significant for the development of chemical probes and offers insights into the reactivity and potential applications of 4-aminopyridine in protein modification (Schardon et al., 2017).

Antibacterial Agent Synthesis

Karuna et al. (2021) focused on synthesizing novel thiazolepyridine conjugated benzamides using 3-aminopyridine-2-thiol. This research contributes to understanding the synthesis and potential antibacterial applications of aminopyridine derivatives (Karuna et al., 2021).

Spectrophotometric and Chelatometric Determination

Katyal et al. (1973) utilized 3-hydroxypyridine-2-thiol, a related compound, in the spectrophotometric and chelatometric determination of iron(III). This research provides a basis for the potential use of similar aminopyridine derivatives in analytical chemistry applications (Katyal et al., 1973).

Mitochondrial Targeting in Fluorescence Microscopy

Amoroso et al. (2008) demonstrated the use of a thiol-reactive luminescent agent, including 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, which is structurally related to 4-aminopyridine, for targeting mitochondria in fluorescence microscopy. This study highlights the potential for 4-aminopyridine derivatives in biological imaging (Amoroso et al., 2008).

Biodegradation Research

Takenaka et al. (2013) enriched and characterized a bacterial culture capable of degrading 4-aminopyridine. This study contributes to understanding the environmental biodegradation of 4-aminopyridine and its derivatives (Takenaka et al., 2013).

Synthesis of Radioactive Derivatives

Basuli et al. (2018) developed a new method for synthesizing 3-[18 F]fluoro-4-aminopyridine, a fluorine-18-labeled derivative of 4-aminopyridine for PET imaging. This research is significant for medical imaging applications (Basuli et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-aminopyridine-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVOUWHIWLPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridine-3-thiol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)

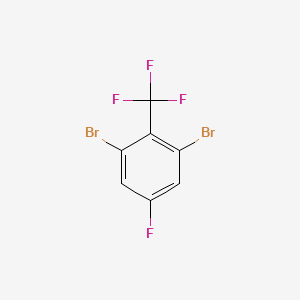

![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)